molecular formula C6H5Cl2IN2 B12279205 2,4-Dichloro-5-(iodomethyl)-6-methylpyrimidine

2,4-Dichloro-5-(iodomethyl)-6-methylpyrimidine

Cat. No.: B12279205
M. Wt: 302.92 g/mol
InChI Key: HGXAYKHUNJMFLU-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(iodomethyl)-6-methylpyrimidine is a heterocyclic organic compound with the molecular formula C6H4Cl2IN2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-(iodomethyl)-6-methylpyrimidine typically involves the halogenation of pyrimidine derivatives. One common method starts with 2,4-dichloro-5-methylpyrimidine, which undergoes iodination using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(iodomethyl)-6-methylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Electrophilic Substitution: Reagents such as bromine or sulfuric acid are commonly used.

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2,4-dichloro-5-(azidomethyl)-6-methylpyrimidine .

Scientific Research Applications

2,4-Dichloro-5-(iodomethyl)-6-methylpyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential use in cancer therapy due to its ability to interfere with DNA synthesis.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(iodomethyl)-6-methylpyrimidine involves its interaction with cellular components. It can inhibit enzymes involved in DNA replication and repair, leading to cell death. The compound targets specific molecular pathways, including those involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-(iodomethyl)pyrimidine
  • 2,4-Dichloro-5-methylpyrimidine
  • 2,4-Dichloro-6-methylpyrimidine

Uniqueness

2,4-Dichloro-5-(iodomethyl)-6-methylpyrimidine is unique due to the presence of both iodine and chlorine atoms, which confer distinct reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other pyrimidine derivatives .

Properties

Molecular Formula

C6H5Cl2IN2

Molecular Weight

302.92 g/mol

IUPAC Name

2,4-dichloro-5-(iodomethyl)-6-methylpyrimidine

InChI

InChI=1S/C6H5Cl2IN2/c1-3-4(2-9)5(7)11-6(8)10-3/h2H2,1H3

InChI Key

HGXAYKHUNJMFLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)Cl)CI

Origin of Product

United States

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